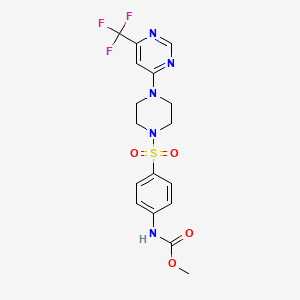
Carbamato de metilo (4-((4-(6-(trifluorometil)pirimidin-4-il)piperazin-1-il)sulfonil)fenil)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H18F3N5O4S and its molecular weight is 445.42. The purity is usually 95%.
BenchChem offers high-quality Methyl (4-((4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-((4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos: Protección de Cultivos
- Derivados de TFMP juegan un papel crucial en la protección de los cultivos contra las plagas. El primer derivado de TFMP introducido en el mercado agroquímico fue Fluazifop-butilo. Desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos combaten eficazmente las plagas y mejoran el rendimiento de los cultivos .
Productos farmacéuticos: Desarrollo de medicamentos
- Los derivados de TFMP no se limitan a la agricultura. En la industria farmacéutica, sirven como bloques de construcción para el desarrollo de medicamentos. Cinco productos farmacéuticos que contienen la unidad TFMP han recibido la aprobación del mercado, y varios candidatos están en ensayos clínicos. La combinación única de las propiedades fisicoquímicas del átomo de flúor y la unidad de piridina contribuye a su actividad biológica .
Aplicaciones veterinarias
- Más allá de la medicina humana, los derivados de TFMP encuentran aplicación en productos veterinarios. Dos productos veterinarios que contienen la unidad TFMP han recibido la aprobación del mercado. Estos compuestos contribuyen a la salud y el bienestar animal .
Materiales funcionales: Reacciones en fase de vapor
- Los derivados de TFMP también se exploran en el ámbito de los materiales funcionales. Sus propiedades únicas los hacen adecuados para reacciones en fase de vapor, lo que puede conducir a nuevos materiales con características específicas .
Fungicidas: Compuestos de pirimidina
- Las pirimidinas, incluidas las relacionadas con el TFMP, se utilizan ampliamente en los fungicidas. Compuestos como Fenarimol, Mepanipyrim y Pyrimethanil controlan eficazmente las enfermedades fúngicas de las plantas .
Propiedades químicas e intermediarios
- Los investigadores estudian las propiedades químicas de los derivados de TFMP como intermediarios en diversas rutas de síntesis. Comprender su reactividad y comportamiento ayuda a diseñar nuevos compuestos y optimizar los procesos existentes .
En resumen, el Carbamato de metilo (4-((4-(6-(trifluorometil)pirimidin-4-il)piperazin-1-il)sulfonil)fenil) (TFMP) demuestra versatilidad en agroquímicos, productos farmacéuticos, aplicaciones veterinarias y materiales funcionales. Su combinación única de unidades de flúor y piridina continúa inspirando investigaciones y aplicaciones innovadoras . Si necesita más detalles o tiene más preguntas, ¡no dude en preguntar! 😊
Propiedades
IUPAC Name |
methyl N-[4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O4S/c1-29-16(26)23-12-2-4-13(5-3-12)30(27,28)25-8-6-24(7-9-25)15-10-14(17(18,19)20)21-11-22-15/h2-5,10-11H,6-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBYFVKZQGPWRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2477216.png)
![4-[[2-[(3,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2477218.png)
![3-(3,4-dimethoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2477220.png)
![5-bromo-2-hydroxy-N'-[(3Z)-1-(3-methylbutyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2477222.png)

![Methyl 2-amino-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2477224.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2477226.png)
![2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2477228.png)
![N-benzyl-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2477230.png)
![Trimethyl 5-{bis[(cyclohexylamino)carbonyl]amino}-2,3,4-thiophenetricarboxylate](/img/structure/B2477232.png)
![2,6-DIMETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2477233.png)
![N-(2,4-difluorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2477234.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2477235.png)

